Mopidralazine

Beschreibung

Historical Context in Medicinal Chemistry Research

The story of Mopidralazine is intrinsically linked to the pioneering work on its parent compound, Hydralazine (B1673433). In the mid-20th century, the discovery of Hydralazine represented a significant breakthrough in the pharmacological treatment of hypertension. drugbank.comwikipedia.org Initially investigated for its potential as an antimalarial drug, its potent vasodilatory effects were soon recognized, leading to its repurposing as an antihypertensive agent. drugbank.comwikipedia.org

Hydralazine was one of the first orally active, non-sympatholytic drugs capable of producing a significant and sustained reduction in blood pressure. wikipedia.org Its mechanism of action, which involves direct relaxation of arteriolar smooth muscle, was a departure from the then-prevalent ganglionic and adrenergic blocking agents. droracle.ai This novel approach offered a new therapeutic avenue for managing hypertension.

However, the clinical use of Hydralazine also revealed certain limitations that became the focus of subsequent medicinal chemistry research. These included a relatively short duration of action, a high first-pass metabolism that led to variable bioavailability, and a side-effect profile that included reflex tachycardia and the potential for a lupus-like syndrome with long-term use. drugbank.comdroracle.ai These challenges provided the impetus for the development of second-generation hydrazinophthalazine derivatives, a category into which Mopidralazine falls. The goal was to synthesize analogues that could offer an improved pharmacokinetic and pharmacodynamic profile, thereby enhancing therapeutic efficacy and patient tolerance.

Rationale for Initial Drug Candidate Development

The development of Mopidralazine can be seen as a targeted effort to address the known shortcomings of Hydralazine. The structural modifications inherent in Mopidralazine's chemical makeup were likely designed to optimize its pharmacological properties. The core rationale for developing Mopidralazine as a drug candidate would have been to achieve one or more of the following objectives:

Enhanced Bioavailability and Duration of Action: A primary goal would have been to create a compound with more predictable and sustained plasma concentrations. By modifying the molecular structure, researchers would have aimed to reduce the impact of first-pass metabolism, which is a significant factor in the variable response seen with Hydralazine. drugbank.com A longer half-life would also allow for less frequent dosing, improving patient compliance.

Improved Potency and Selectivity: Medicinal chemists would have sought to design a molecule with a higher affinity for its target sites in the vascular smooth muscle, potentially leading to greater potency and a more favorable therapeutic index. Increased selectivity could also, in theory, reduce off-target effects.

Reduced Side-Effect Profile: A key driver for the development of new analogues is the mitigation of adverse effects. In the case of Hydralazine, the reflex tachycardia and the risk of drug-induced lupus were significant concerns. drugbank.com The structural alterations in Mopidralazine were likely intended to reduce the incidence of these undesirable effects.

While specific data on the research findings for Mopidralazine are scarce, the principles of structure-activity relationships (SAR) in medicinal chemistry provide a framework for understanding its development. The addition of a morpholino group and a dimethylpyrrole moiety to the hydrazinophthalazine core of Mopidralazine would have been a deliberate strategy to alter its physicochemical properties, such as lipophilicity and metabolic stability, in pursuit of a superior clinical profile compared to its predecessor.

Table 1: Comparison of Chemical Properties

| Property | Hydralazine | Mopidralazine |

| Molecular Formula | C8H8N4 | C14H19N5O |

| Molar Mass | 160.18 g/mol | 273.33 g/mol |

| Stereochemistry | Achiral | Achiral |

This table provides a basic comparison of the chemical properties of Hydralazine and Mopidralazine, highlighting the increased molecular complexity of the latter, which reflects the chemical modifications aimed at improving its pharmacological profile.

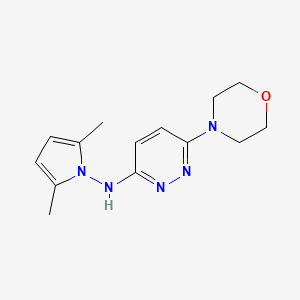

Structure

3D Structure

Eigenschaften

CAS-Nummer |

75841-82-6 |

|---|---|

Molekularformel |

C14H19N5O |

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

N-(2,5-dimethylpyrrol-1-yl)-6-morpholin-4-ylpyridazin-3-amine |

InChI |

InChI=1S/C14H19N5O/c1-11-3-4-12(2)19(11)17-13-5-6-14(16-15-13)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

JBVCSNJKVNKDHK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |

Kanonische SMILES |

CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |

Verwandte CAS-Nummern |

86703-02-8 (hydrochloride) |

Synonyme |

MDL 899 MDL-899 mopidralazine mopidralazine hydrochloride N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of Mopidralazine

Established Synthetic Routes to Mopidralazine

While specific step-by-step synthetic protocols are not extensively detailed in the readily available literature, the established routes involve the strategic assembly of its core structural components: the pyridazine (B1198779) ring, the morpholine (B109124) substituent, and the dimethylpyrrole moiety.

The synthesis of Mopidralazine likely involves the coupling of appropriately functionalized pyridazine and pyrrole (B145914) precursors. Based on its structure, key precursors would include a substituted pyridazine bearing a reactive group (e.g., a leaving group or an amine) at the 3-position and a morpholine substituent at the 6-position, and a 2,5-dimethylpyrrole derivative capable of forming the amine linkage. For instance, a common strategy in synthesizing related compounds involves the reaction of a halopyridazine with an amine. The formation of the N-(2,5-dimethyl-1H-pyrrol-1-yl) linkage suggests a nucleophilic substitution or a related coupling reaction. Precursors such as 2,5-dimethoxytetrahydrofuran (B146720) have been noted in the synthesis of related pyrrole-containing structures acs.org. The morpholine group is typically introduced onto the pyridazine ring via nucleophilic aromatic substitution or similar amine coupling reactions.

Mopidralazine has been characterized as an achiral molecule, possessing no defined stereocenters fda.gov. This simplifies its synthesis, as stereoselective control or the separation of enantiomers is not required. The molecule's planar or near-planar heterocyclic ring systems and the absence of chiral carbons mean that standard synthetic approaches can yield the compound without the need for enantioselective catalysis or chiral resolution.

Synthesis of Isotopically Labeled Mopidralazine for Metabolic Tracing

The investigation of Mopidralazine's metabolic fate and pharmacokinetic profile necessitates the synthesis of isotopically labeled variants. Studies have utilized carbon-13 (13C) labeling to trace the drug's metabolic pathways in biological systems, particularly in rats Current time information in Bangalore, IN.nih.govtandfonline.com.

Specifically, the synthesis of [2′(5′)-13CH3]-labeled Mopidralazine has been employed to study the significance of potential pharmacologically active intermediates, such as 3-hydrazino-6-(4-morpholinyl)pyridazine nih.govtandfonline.com. The incorporation of 13C into the methyl groups of the pyrrole ring allows researchers to track the drug and its metabolites through various biochemical transformations using techniques like nuclear magnetic resonance (NMR) spectroscopy nih.govtandfonline.com.

Table 2.2: Isotopically Labeled Mopidralazine Variants for Metabolic Studies

| Isotope Label | Position of Label | Purpose | Reference(s) |

| Carbon-13 (13C) | Methyl groups (2', 5') of the pyrrole ring | Metabolic tracing, study of intermediates | Current time information in Bangalore, IN.nih.govtandfonline.com |

Strategies for Analog Design and Chemical Modifications

The design of Mopidralazine analogs involves modifying its core structure to explore structure-activity relationships (SAR) and to potentially enhance or alter its pharmacological properties, such as metabolic stability or receptor binding. General strategies in medicinal chemistry, applicable to Mopidralazine, include:

Scaffold Hopping: Replacing core ring systems (e.g., the pyrrole or pyridazine rings) with bioisosteric heterocycles or aromatic systems can alter physicochemical properties and metabolic stability researchgate.net.

Substitution on Aromatic/Heterocyclic Rings: Modifications such as introducing substituents (e.g., halogens, alkoxy groups) onto the pyrrole or pyridazine rings can influence electronic distribution, lipophilicity, and interactions with biological targets researchgate.net.

Modification of Substituents: Altering the morpholine ring or the linker between the pyrrole and pyridazine could lead to new analogs. For example, replacing the morpholine with other cyclic amines or modifying the dimethylpyrrole substituent are potential avenues.

Deuterium (B1214612) Substitution: Incorporating deuterium atoms at metabolically labile positions can exploit the kinetic isotope effect to potentially slow down metabolism and improve pharmacokinetic profiles researchgate.net.

Research on related compounds, such as hydrazinophthalazines like cadralazine (B1668199) and pildralazine, also provides insights into structural modifications within similar chemical spaces that might be relevant for Mopidralazine analog design elifesciences.org.

Compound List:

Mopidralazine

Mopidralazine hydrochloride

MDL-899

MDL 899

3-Pyridazinamine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-, hydrochloride

N-(2,5-dimethylpyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine

3-hydrazino-6-(4-morpholinyl)pyridazine

5'-hydroxy-3',6'-dimethyl-1'-[6-(4"-morpholinyl)-3-pyridazinyl]pyridazinium hydroxide (B78521) inner salt

3-methyl-6-(4-morpholinyl)-triazolo[4,3-b]pyridazine

3-methyl-7-(4-morpholinyl)-3H-pyridazino[1,6-c]pyridazine

3-acetyl-hydrazino-6-(4-morpholinyl)-pyridazine

Cadralazine

Pildralazine

2,5-Dimethoxytetrahydrofuran

Iii. Preclinical Pharmacokinetic Characterization of Mopidralazine

Absorption Profiles in Preclinical Animal Models

Following oral administration in preclinical studies conducted in rats and dogs, Mopidralazine demonstrated rapid absorption from the gastrointestinal tract. Peak plasma levels of the compound were achieved within a time frame of 0.5 to 2 hours in both species. In rats, a marked first-pass effect was observed, indicating significant metabolism of the drug during its initial passage through the liver before reaching systemic circulation nih.gov.

Distribution Dynamics in Biological Tissues

Mopidralazine exhibits a pharmacokinetic profile characterized by rapid distribution into tissues. It binds to serum proteins with very low affinity, facilitating its swift entry into the tissue compartment. This low protein binding contributes to a large volume of distribution, suggesting extensive tissue penetration nih.gov.

The volume of distribution (Vd) for Mopidralazine was found to be substantial in both rats and dogs. In rats, the Vd was reported as 1.6 L/kg, while in dogs, it was measured at 2.0 L/kg nih.gov. In rat models, target tissues identified for Mopidralazine distribution included the liver, kidneys, adrenals, lungs, ovaries, uterus, and arterial walls, indicating that these organs constitute a deep-compartment for the drug nih.gov.

Studies indicated that Mopidralazine binds to serum proteins with very low affinity nih.gov. This characteristic is significant as it implies that a larger fraction of the drug remains unbound and pharmacologically active, potentially influencing its distribution and efficacy.

Elimination Pathways and Excretion Kinetics in Preclinical Models

The elimination of Mopidralazine from the body in preclinical models primarily occurs via the kidneys, with excretion predominantly in the form of metabolites nih.gov. While the plasma half-life of unchanged Mopidralazine was relatively short (0.5 hours in rats and 1.4 hours in dogs), the terminal half-lives for total radioactivity were considerably longer. This suggests that the drug undergoes extensive metabolism, and its metabolites may persist in the body or reside in deep tissue compartments for a longer duration nih.gov.

Investigation of Non-Linear Pharmacokinetics in Preclinical Models

Evidence of non-linear pharmacokinetic behavior was observed in dogs for Mopidralazine within the tested dose range of 1 and 40 mg/kg nih.gov. This suggests that at higher doses, the body's capacity to absorb, distribute, metabolize, or excrete the drug may become saturated, leading to disproportionate increases in drug exposure (e.g., AUC) relative to dose. Further investigations would be necessary to fully elucidate the mechanisms underlying this non-linearity.

Iv. Metabolic Pathways and Biotransformation of Mopidralazine

Identification and Characterization of Major Metabolites

The metabolism of Mopidralazine gives rise to one major metabolite and several minor ones. The primary metabolite, designated as Metabolite I, has been successfully isolated and its structure rigorously characterized.

The definitive structure of the major metabolite, Metabolite I, was established through a combination of sophisticated analytical techniques. Initial characterization was performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Further confirmation of its unique mesionic structure, 5'-hydroxy-3',6'-dimethyl-1'-[6-(4"-morpholinyl)-3-pyridazinyl]pyridazinium hydroxide (B78521) inner salt, was achieved through chemical synthesis and single-crystal X-ray diffraction analysis. nih.gov This comprehensive approach provided unambiguous evidence of its molecular architecture.

The structures of minor metabolites, including Metabolite II (3-methyl-6-(4-morpholinyl)-triazolo[4,3-b]pyridazine), Metabolite VII (3-methyl-7-(4-morpholinyl)-3H-pyridazino[1,6-c]pyridazine), and Metabolite X (3-acetyl-hydrazino-6-(4-morpholinyl)-pyridazine), were also elucidated using a combination of ultraviolet (UV), infrared (IR), mass, and proton NMR spectroscopy. nih.gov In some cases, carbon-13 NMR was also employed to confirm the proposed structures.

Below is an interactive data table summarizing the identified metabolites of Mopidralazine and the techniques used for their structural elucidation.

| Metabolite | Name | Type | Structural Elucidation Techniques |

| I | 5'-hydroxy-3',6'-dimethyl-1'-[6-(4"-morpholinyl)-3-pyridazinyl]pyridazinium hydroxide inner salt | Major | Mass Spectrometry, ¹H NMR, ¹³C NMR, Chemical Synthesis, X-ray Diffraction |

| II | 3-methyl-6-(4-morpholinyl)-triazolo[4,3-b]pyridazine | Minor | UV, IR, Mass Spectrometry, ¹H NMR |

| VII | 3-methyl-7-(4-morpholinyl)-3H-pyridazino[1,6-c]pyridazine | Minor | UV, IR, Mass Spectrometry, ¹H NMR |

| X | 3-acetyl-hydrazino-6-(4-morpholinyl)-pyridazine | Minor | UV, IR, Mass Spectrometry, ¹H NMR |

Studies utilizing ¹³C-labeled Mopidralazine have revealed the existence of at least two distinct pathways in the formation of its metabolites. nih.gov One pathway leads to the formation of Metabolites II and VII, which retain the ¹³C label from the parent drug. nih.gov This suggests a direct chemical rearrangement following the oxidative opening of the pyrrole (B145914) ring. nih.gov

The second pathway involves the formation of a pharmacologically active intermediate, 3-hydrazino-6-(4-morpholinyl)pyridazine. nih.gov This intermediate can then undergo enzymatic acetylation to form Metabolite X, which consequently loses the ¹³C label. nih.gov This intermediate can also serve as a precursor for the formation of Metabolites II and VII through conjugation with pyruvic acid followed by cyclization. nih.gov

Oxidative Metabolism of the Pyrrole Ring

The central event in the metabolism of Mopidralazine is the oxidative cleavage of the 2,5-dimethylpyrrole ring. This biotransformation is restricted to the pyrrole moiety and leads to the formation of the various observed metabolites through a series of subsequent chemical rearrangements.

It is hypothesized that the oxidation of the pyrrole ring proceeds through highly reactive intermediates. While not definitively isolated, the formation of a 1,2-dioxetane (B1211799) intermediate is a plausible mechanism, analogous to the oxidation of other indole (B1671886) and pyrrole-containing compounds. This intermediate would be unstable and readily undergo cleavage, initiating the cascade of rearrangements that lead to the final metabolic products. The cleavage of this putative dioxetane intermediate is thought to be the rate-limiting step in the formation of the major metabolite.

The specific enzymatic machinery responsible for the oxidative cleavage of the pyrrole ring in Mopidralazine has been suggested to involve a 2,3-dioxygenase-like activity. This hypothesis is drawn from the similarities in the metabolic fate of Mopidralazine's pyrrole ring and that of natural indoles, where such enzymes are known to play a crucial role in ring cleavage. This enzymatic action would introduce molecular oxygen across the 2 and 3 positions of the pyrrole ring, leading to the formation of the unstable intermediates that drive the subsequent metabolic transformations.

Alternative Metabolic Pathways and Minor Metabolites

In addition to the major metabolic pathway leading to Metabolite I, alternative routes of biotransformation result in a number of minor metabolites. Ten metabolites in total have been isolated from urine and identified. Besides Metabolites II, VII, and X, other minor metabolites include methyl sulfinyl and methyl sulfonyl pyrroles, indicating a minor pathway involving sulfur conjugation. The formation of these metabolites underscores the complexity of Mopidralazine's biotransformation, which involves multiple enzymatic and chemical steps.

The table below provides a summary of some of the identified minor metabolites of Mopidralazine.

| Metabolite | Chemical Name |

| II | 3-methyl-6-(4-morpholinyl)-triazolo[4,3-b]pyridazine |

| VI | Not specified in detail |

| VII | 3-methyl-7-(4-morpholinyl)-3H-pyridazino[1,6-c]pyridazine |

| IX | Not specified in detail |

| X | 3-acetyl-hydrazino-6-(4-morpholinyl)-pyridazine |

Impact of Metabolic Instability on Drug Development Trajectory

Information specifically detailing the impact of Mopidralazine's metabolic instability on its drug development trajectory is not extensively available in the public domain. Preclinical drug development heavily relies on understanding a compound's metabolic stability to predict its pharmacokinetic profile in humans, including its half-life, bioavailability, and potential for drug-drug interactions. nih.gov

V. Preclinical Pharmacological Actions and Target Engagement of Mopidralazine

Anti-hypertensive Activity in Animal Models

The antihypertensive efficacy of Mopidralazine has been demonstrated in established animal models of hypertension. The choice of animal models is critical, as they are developed to mimic aspects of human hypertension, often involving factors like genetic predisposition or hyperactivity of the renin-angiotensin-aldosterone system (RAAS). nih.gov The Spontaneously Hypertensive Rat (SHR) is a frequently used genetic model for screening antihypertensive agents due to its similarities to essential hypertension in humans. nih.govresearchgate.net

Studies on Mopidralazine were conducted in male Wistar rats to assess its metabolic fate and antihypertensive action. nih.gov While detailed comparative data on its effects in different hypertension models like the SHR or renal hypertensive rats (RHR) are not extensively covered in the provided literature, the Wistar rat model confirmed its activity. nih.govnih.gov For context, related hydrazine (B178648) derivatives like hydralazine (B1673433) have been shown to reduce mean arterial pressure in both normotensive and hypertensive rat models. nih.govnih.gov The peripheral vasodilatory action of these types of compounds leads to a decrease in arterial blood pressure, with a more pronounced effect on the diastolic pressure. e-lactancia.org

| Animal Model | Key Findings Related to Mopidralazine/Class | Reference |

|---|---|---|

| Wistar Rats | Used to study the metabolic fate and confirm the antihypertensive activity of Mopidralazine. | nih.gov |

| Spontaneously Hypertensive Rat (SHR) | A standard and highly recommended genetic model for screening potential antihypertensive drugs, considered analogous to human essential hypertension. nih.govresearchgate.net Used to test related compounds like hydralazine. nih.gov | nih.govresearchgate.netnih.gov |

| Renal Hypertensive Rat (RHR) | A model used to test the activity of related vasodilator compounds like hydralazine. nih.gov | nih.gov |

Investigation of Mechanism of Action in Preclinical Systems

Preclinical studies have aimed to understand how Mopidralazine exerts its blood pressure-lowering effects. The investigation has focused on the relationship between the drug's pharmacokinetics and its pharmacological effects, as well as the activity of its metabolic products.

Research in rats has shown a clear correlation between the presence of the parent Mopidralazine compound and its pharmacological activity. The drug undergoes very rapid metabolism, disappearing quickly from the central compartment with a short half-life. nih.gov This suggests that the antihypertensive effect is primarily driven by the parent drug itself, rather than by its metabolites.

Following administration, Mopidralazine's concentration in the plasma declines rapidly. nih.gov Studies comparing intravenous (i.v.) and oral (p.o.) administration indicated a route-dependent first-pass metabolism, which significantly influences the bioavailability of the parent compound. nih.gov

| Pharmacokinetic Parameter | Finding in Wistar Rats | Reference |

|---|---|---|

| Metabolism | Undergoes rapid metabolism. | nih.gov |

| Half-life | Approximately 0.5 hours in the central compartment. | nih.gov |

| First-Pass Metabolism | Evidence of route-dependent first-pass metabolism observed. | nih.gov |

A critical aspect of understanding Mopidralazine's action was to determine if its metabolites contribute to the therapeutic effect. In preclinical studies, ten metabolites were isolated from the urine of rats and identified. nih.gov The biotransformation of Mopidralazine is confined to the pyrrole (B145914) ring, which is cleaved through oxidation and subsequently undergoes chemical rearrangements. nih.gov

| Metabolite | Antihypertensive Activity (i.v. test) | Reference |

|---|---|---|

| Metabolite I (Major) | Inactive | nih.gov |

| Metabolite II (Major) | Inactive | nih.gov |

| Metabolite IX (Major) | Inactive | nih.gov |

| Metabolite VI (Minor) | Inactive | nih.gov |

| Metabolite VII (Minor) | Inactive | nih.gov |

Cellular and Molecular Target Exploration in Preclinical Contexts

The precise cellular and molecular targets of Mopidralazine are not definitively established in the available literature. However, insights can be drawn from its classification as a hydrazine derivative and by examining the mechanism of the closely related compound, hydralazine.

Hydralazine is understood to be a direct-acting vasodilator that acts primarily on arterial smooth muscle. e-lactancia.orgwikipedia.org Its mechanism, though not fully elucidated, is believed to involve interference with calcium metabolism within vascular smooth muscle cells. drugbank.compharmgkb.org This may occur by inhibiting the influx of calcium into cells or by preventing calcium's release from the sarcoplasmic reticulum, an intracellular storage site. wikipedia.orgdrugbank.com Specifically, one proposed mechanism involves the inhibition of inositol (B14025) trisphosphate-induced Ca2+ release. wikipedia.org By relaxing the smooth muscle of arterioles, the drug decreases peripheral resistance, which in turn lowers blood pressure. wikipedia.org

Other potential molecular targets for hydralazine have been explored, including the inhibition of prolyl 4-hydroxylase and hypoxia-inducible factor (HIF)-regulating enzymes. drugbank.compharmgkb.org Furthermore, some studies suggest hydralazine can inhibit DNA methyltransferase, pointing to potential epigenetic activity, although this is more explored in an antineoplastic context. nih.govelifesciences.org The vascular relaxation effect of hydralazine has also been shown to be partially dependent on the presence of an intact endothelium, particularly at clinically relevant concentrations. nih.gov

For Mopidralazine specifically, metabolic studies suggest that its pyrrole ring may be oxidized by a 2,3-dioxygenase, similar to natural indoles, but this relates to its biotransformation rather than its primary pharmacological target. nih.gov Further research is required to determine if Mopidralazine shares the same molecular targets as hydralazine or if it possesses a unique mechanism of action at the cellular level.

Vi. Preclinical Toxicological Considerations and Safety Science Mechanistic Focus

In Vitro Genotoxicity and Mutagenicity Assessments

In vitro studies of several hydrazine (B178648) derivatives have consistently demonstrated genotoxic and mutagenic potential. These assessments are crucial in preclinical safety evaluations as they can indicate a compound's ability to cause genetic damage, which may lead to carcinogenesis.

Three antihypertensive hydrazine derivatives—hydralazine (B1673433), dihydralazine (B103709), and endralazine (B1218957)—have been shown to be genotoxic in various in vitro short-term tests. nih.gov In the Ames reversion test, a widely used bacterial assay for mutagenicity, all three compounds were identified as direct-acting mutagens of low potency. nih.gov Their mutagenic activity was observed without the need for metabolic activation by liver S9 fractions, suggesting that the parent compounds or their non-enzymatically formed derivatives are capable of inducing mutations. nih.gov

Further investigation into the mutagenic mechanisms revealed that hydralazine and dihydralazine induced mixed types of mutations, whereas endralazine primarily caused frameshift errors in the bacterial DNA. nih.gov The genotoxicity of hydralazine and dihydralazine has also been demonstrated in mammalian cells, where they were found to elicit DNA repair in primary cultures of rat hepatocytes. nih.gov This indicates that these compounds can cause DNA damage in mammalian systems, a finding that supports the observation of hydralazine's carcinogenicity in mice. nih.gov

The genotoxic effects of hydrazine derivatives are believed to be linked to their biotransformation into reactive species. nih.gov The metabolic activation of hydrazines can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to cellular dysfunction. nih.gov Specifically, the formation of free radical species during the biotransformation of hydrazines is considered a significant factor in their toxicity. nih.gov These reactive oxygen species can cause DNA strand scission and the formation of oxidation products of DNA bases, such as guanosine. nih.gov

It is important to note that while many hydrazine derivatives show mutagenic properties in bacterial assays, the results in mammalian cell assays can be inconsistent. nih.gov For instance, hydrazine itself is mutagenic in bacterial and some yeast systems but has shown negative results in some mammalian mutation assays like the CHO HPRT assay. nih.gov This highlights the complexity of extrapolating in vitro findings and the importance of a comprehensive battery of tests to assess genotoxic risk.

Table 1: Summary of In Vitro Genotoxicity Findings for Hydralazine and Related Compounds

| Compound | Test System | Metabolic Activation | Finding | Reference |

| Hydralazine | Ames test (Salmonella) | Not required | Direct-acting mutagen (mixed mechanisms) | nih.gov |

| Dihydralazine | Ames test (Salmonella) | Not required | Direct-acting mutagen (mixed mechanisms) | nih.gov |

| Endralazine | Ames test (Salmonella) | Not required | Direct-acting mutagen (frameshift errors) | nih.gov |

| Hydralazine | Rat Hepatocyte DNA Repair | Not applicable | Elicited DNA repair | nih.gov |

| Dihydralazine | Rat Hepatocyte DNA Repair | Not applicable | Elicited DNA repair | nih.gov |

| Hydrazine | Ames test (Salmonella) | Not applicable | Mutagenic | nih.gov |

| Hydrazine | CHO HPRT assay | Not applicable | Negative | nih.gov |

Organ-Specific Distribution and Retention in Preclinical Models

The distribution and retention of a compound in various organs are critical factors in understanding its potential for organ-specific toxicity. Studies with radiolabeled hydralazine in rats have provided insights into its distribution patterns.

Following administration of [1-14C]hydralazine to rats, it was found that the compound is extensively metabolized, with no unchanged drug excreted in the urine. nih.gov A significant finding was the covalent binding of [14C]hydralazine or its metabolites to tissue proteins. nih.gov This binding was particularly notable in the aorta, lungs, and spleen. nih.gov Covalent binding to tissue macromolecules is often associated with toxicity, as it can alter the function of essential proteins and trigger immune responses.

The subcellular distribution of hydralazine has been investigated in isolated, cultured vascular muscle cells from rats. nih.gov These studies revealed that tritiated hydralazine dose-dependently bound to extracellular proteins and to the area of organelles responsible for secreting these proteins. nih.gov This suggests a potential mechanism for the vascular effects and toxicity of hydralazine.

The metabolism of hydralazine is a key determinant of its distribution and retention. The major metabolic pathway is hydroxylation followed by glucuronidation, with acetylation being a minor pathway. drugbank.com The metabolic stability of the phthalazine (B143731) ring, a core structure in Mopidralazine, was suggested by the lack of expired 14CO2 in studies with [1-14C]hydralazine. nih.gov

Table 2: Observed Tissue Distribution of Radiolabeled Hydralazine in Rats

| Organ/Tissue | Finding | Potential Implication | Reference |

| Aorta | High covalent binding | Vascular toxicity | nih.gov |

| Lungs | High covalent binding | Pulmonary toxicity | nih.gov |

| Spleen | High covalent binding | Immunotoxicity | nih.gov |

| Vascular Muscle Cells | Binding to extracellular proteins and secretory organelles | Mechanism of vascular action and toxicity | nih.gov |

Mechanistic Basis of Preclinical Discontinuation

While the specific reasons for the preclinical discontinuation of Mopidralazine are not publicly documented, the known toxicities of the broader class of hydrazine derivatives offer a likely mechanistic basis for such a decision. The primary concerns with this class of compounds revolve around their genotoxicity, carcinogenicity, and potential to induce immunological reactions.

The metabolic activation of hydrazine derivatives is a central mechanism of their toxicity. nih.gov This biotransformation can occur through both enzymatic and non-enzymatic pathways, leading to the formation of highly reactive intermediates. nih.govresearchgate.net These reactive species, including free radicals, can cause oxidative stress by depleting cellular antioxidants like glutathione. nih.gov Oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cell death and tissue injury.

The formation of DNA adducts is a direct consequence of the reaction of these metabolites with DNA. nih.gov For instance, administration of hydralazine to rats has been shown to result in the formation of N7-methylguanine in liver DNA. nih.gov The alkylation of DNA bases can lead to mutations and is a well-established mechanism of carcinogenesis. researchgate.net The correlation between the DNA-damaging activity of hydrazine derivatives and their carcinogenic potency in animal models underscores the significance of this mechanism. nih.gov

Another significant toxicological concern with hydrazine derivatives is their potential to induce autoimmune reactions, most notably a drug-induced lupus-like syndrome. nih.govresearchgate.net While the exact mechanism is not fully understood, it is thought to involve the interaction of the drug or its metabolites with immune cells and the alteration of self-antigens. The formation of drug-protein adducts, as observed with hydralazine, could play a role in triggering these autoimmune responses. nih.gov

Finally, cardiovascular toxicity is a known issue with some hydrazine derivatives. In preclinical models, hydralazine has been shown to cause acute myocardial necrosis in rats. nih.gov This cardiotoxicity is a significant safety concern that would be carefully evaluated in the preclinical development of any new hydrazine-based compound.

Table 3: Potential Mechanistic Basis for Preclinical Concerns with Hydrazine Derivatives

| Toxicological Concern | Mechanistic Basis | Key Molecular Events | Reference |

| Genotoxicity & Carcinogenicity | Metabolic activation to reactive species | Formation of DNA adducts, oxidative DNA damage | nih.govresearchgate.netnih.govnih.gov |

| Immunotoxicity | Alteration of self-antigens, immune cell interaction | Drug-induced lupus-like syndrome | nih.govresearchgate.net |

| Organ Toxicity (e.g., Cardiotoxicity) | Direct cellular damage, oxidative stress | Myocardial necrosis | nih.gov |

Vii. Analytical Methodologies for Preclinical Research of Mopidralazine

Quantitative Determination in Biological Matrices (e.g., plasma, urine, tissues)

The quantitative determination of a drug in biological samples is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For compounds like Mopidralazine, this typically involves highly sensitive and selective analytical techniques capable of detecting low concentrations in complex biological environments.

Chromatographic techniques are the cornerstone for separating and quantifying analytes in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely recognized as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity, enabling the accurate quantification of compounds like Mopidralazine in complex matrices such as plasma, urine, and tissues researchgate.netfrontiersin.org. Hydralazine (B1673433) (HDZ), a structurally related compound, has been successfully quantified using LC-MS/MS. Methods often involve derivatization to stabilize the reactive analyte and enhance detection researchgate.netrroij.comrroij.com. For instance, a validated LC-MS/MS method for Hydralazine in mouse plasma and brain utilized derivatization with 2,4-pentanedione, followed by solid-phase extraction. This method achieved good linearity over a concentration range of 10–200 ng/mL, with limits of detection (LOD) as low as 0.49 ng/mL and limits of quantitation (LOQ) of 1.5 ng/mL in plasma researchgate.net. General applications of LC-MS/MS for other antihypertensive drugs in biological matrices have demonstrated LODs in the µg/L range and acceptable accuracy and precision, with relative standard deviations (%RSD) around 5% and relative errors below 10% mdpi.com. LC-MS/MS is valued for its reproducibility and ability to mitigate matrix effects researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or electrochemical detection (ECD), is another vital chromatographic method. For Hydralazine, HPLC methods frequently require pre-column derivatization (e.g., with 2-hydroxy-1-naphthaldehyde (B42665) or salicylaldehyde) to form stable derivatives that can be detected by UV absorbance (e.g., at 406 nm) or ECD rroij.comrroij.com. These validated HPLC methods are suitable for pharmacokinetic studies, demonstrating linearity, accuracy, and precision rroij.comcore.ac.uk.

Gas Chromatography (GC): Gas chromatography, coupled with detectors such as the Nitrogen Selective Detector (GC-NSD), Flame Ionization Detector (GC-FID), or Electron Capture Detector (GC-ECD), can also be employed for the analysis of volatile compounds or their derivatized forms rroij.comrroij.com. GC-MS is particularly useful for definitive identification of analytes and impurities, offering structural information frontiersin.orgnih.gov.

Spectroscopic techniques play a crucial role in compound identification, characterization, and quantification, often complementing chromatographic methods.

UV-Visible Spectrophotometry: This technique is applicable for compounds possessing chromophores, such as Mopidralazine, and is often used in conjunction with chemical reactions to enhance sensitivity or specificity core.ac.ukscirp.orgscirp.org. Methods for Hydralazine involve reactions with chromophoric agents to produce colored products measurable in the UV-visible range, typically between 390 and 510 nm scirp.org. One such method utilized the formation of an ion pair with Bromophenol blue, yielding a chromogen detected at 416 nm. This method demonstrated linearity from 10–50 µg/mL, with a molar absorptivity of 1.01 × 10⁴ L∙mol⁻¹∙cm⁻¹ and Sandell's sensitivity of 0.0514 µg/mL, and was validated for accuracy, showing recoveries between 96.90% and 99.77% scirp.orgscirp.org. The color complex stability was reported to exceed 10 hours scirp.orgscirp.org.

Mass Spectrometry (MS): Beyond its use in LC-MS/MS, mass spectrometry is fundamental for determining the molecular weight and fragmentation patterns of compounds, aiding in the identification and structural elucidation of metabolites and impurities frontiersin.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structure of synthesized compounds and identifying impurities by providing detailed information about the atomic arrangement within a molecule researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and confirming the identity of a compound, often used in conjunction with other techniques for purity assessment and characterization of formulations nih.govresearchgate.net.

Purity Assessment and Stability Studies in Preclinical Formulations

Ensuring the purity of a drug substance and understanding its stability in formulations are critical for preclinical evaluation.

Purity Assessment: HPLC, particularly gradient reversed-phase HPLC, is extensively employed to separate and quantify impurities, including process-related and degradation products core.ac.ukresearchgate.net. Methods for Hydralazine hydrochloride have been developed to detect and quantify specified and unspecified impurities, with validation parameters such as linearity, accuracy, and precision assessed according to International Conference on Harmonisation (ICH) guidelines researchgate.net. NMR and IR spectroscopy are essential for the structural elucidation and confirmation of identified impurities researchgate.net. Spectrophotometric methods can also be utilized for purity checks in formulated products core.ac.ukscirp.orgscirp.org.

Stability Studies: Stability studies are vital for assessing how a compound and its formulations behave over time and under various environmental conditions (e.g., temperature, humidity, light), informing storage conditions and shelf-life determination core.ac.ukscirp.orgscirp.orgresearchgate.net. Stability-indicating HPLC methods have been developed and validated to monitor the integrity of Hydralazine in formulations core.ac.uk. For example, Hydralazine solution demonstrated stability for up to 8 hours at room temperature scirp.orgscirp.org. Stability studies on various formulations, including orodispersible forms, evaluate parameters like appearance, weight, friability, and drug content over defined periods under ICH-specified conditions researchgate.netresearchgate.net.

Metabolite Profiling and Identification in Preclinical Studies

Understanding a drug's metabolic fate is crucial for assessing its efficacy, toxicity, and potential drug-drug interactions nih.gov.

Metabolite Profiling and Identification: LC-MS/MS is the primary analytical platform for metabolite profiling, enabling the separation, detection, and structural characterization of metabolites formed in vitro (e.g., in liver microsomes) or in vivo researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net. Studies on Hydralazine have explored its metabolites using HPLC rroij.comrroij.com. The identification and quantification of metabolites are essential to ensure that no metabolite poses a safety risk, particularly if human metabolite exposure exceeds certain thresholds nih.gov. While specific metabolic pathways for Mopidralazine are not detailed in the reviewed literature, the general approach involves employing sensitive chromatographic and spectrometric techniques to detect and identify transformation products in biological samples nih.govresearchgate.net.

Data Tables

Table 1: Representative LC-MS/MS Parameters for Hydralazine Quantification in Biological Matrices

| Analyte/Matrix | Technique | Derivatization Agent | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Hydralazine (Plasma) | LC-MS/MS | 2,4-pentanedione | 10–200 | 0.49 | 1.5 | researchgate.net |

| Hydralazine (Brain) | LC-MS/MS | 2,4-pentanedione | 10–200 | 1.05 | 3.18 | researchgate.net |

| Antihypertensive Drugs (General) | LC-MS/MS | N/A | N/A | 1.19–8.53 µg/L | 3.61–25.8 µg/L | mdpi.com |

Table 2: Representative UV-Visible Spectrophotometry Parameters for Hydralazine

| Analyte/Method | Detection Wavelength (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L∙mol⁻¹∙cm⁻¹) | Sandell's Sensitivity (µg/mL) | Color Stability | Accuracy (Recovery) | Solution Stability | Reference |

| Hydralazine HCl (Ion pair with Bromophenol blue) | 416 | 10–50 | 1.01 × 10⁴ | 0.0514 | >10 hours | 96.90% - 99.77% | Up to 8 hours | scirp.orgscirp.org |

Compound List

Mopidralazine

Hydralazine (HDZ)

Hydralazine hydrochloride (HzHCl)

2,4-pentanedione

2-hydroxy-1-naphthaldehyde

Salicylaldehyde

Bromophenol blue

9-chloracridine

Ninhydrine

Toluene-p-sulphonic acid

Tetracyanoethylene

Nitrite ion

Picric acid

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006)

2,4-dinitrobenzoic acid

Bromanil

Chloranil

Vanillin

Methyl Red

5-methylcytosine (B146107) (5mC)

5-hydroxmethylcystosine (5hmC)

Viii. Structure Activity Relationship Sar Studies and Prodrug Design Considerations

Correlation of Structural Features with Preclinical Pharmacological Activity

Detailed structure-activity relationship (SAR) studies for mopidralazine are not extensively documented in publicly available scientific literature. However, an analysis of its chemical structure—N-(2',5'-dimethyl-1H-pyrrol-1-yl)-6-(4"-morpholinyl)-3-pyridazinamine—allows for a theoretical discussion of the potential contributions of its constituent moieties to its preclinical pharmacological activity as an antihypertensive agent.

Mopidralazine belongs to the class of N-(1H-pyrrol-1-yl)-3-pyridazinamines, which were synthesized as alternatives to the highly reactive and potentially mutagenic hydrazino group present in earlier antihypertensive agents like hydralazine (B1673433). The design of mopidralazine represents a strategic chemical modification aimed at retaining the desired pharmacological effects while improving the safety profile.

The Pyridazine (B1198779) Ring: This six-membered aromatic ring containing two adjacent nitrogen atoms is a common scaffold in medicinal chemistry and is crucial for the pharmacological activity of this class of compounds. The arrangement of nitrogen atoms influences the electronic properties and the potential for hydrogen bonding, which are critical for receptor interaction.

The 2,5-Dimethyl-1-aminopyrrole Moiety: This group replaces the hydrazino group of earlier compounds. The pyrrole (B145914) ring itself, with its electron-rich aromatic system, and the methyl substituents, likely modulate the lipophilicity and steric bulk of the molecule. These factors can influence absorption, distribution, and interaction with the target site. The dimethyl substitution may also serve to protect the pyrrole ring from metabolic degradation.

The Morpholine (B109124) Ring: Attached at the 6-position of the pyridazine ring, the morpholine moiety significantly impacts the physicochemical properties of mopidralazine. As a polar, heterocyclic group, it can enhance aqueous solubility and may be involved in interactions with biological targets. Variations in this part of the molecule would be expected to alter the pharmacokinetic profile.

Influence of Chemical Modifications on Metabolic Stability

The metabolic stability of mopidralazine has been investigated, revealing different pathways of biotransformation in preclinical species such as rats and dogs. These studies highlight the influence of its chemical structure on its metabolic fate.

In rats, mopidralazine is rapidly metabolized. The primary metabolic pathway involves the oxidative opening of the pyrrole ring. This is followed by a chemical rearrangement that leads to the formation of several metabolites. The major metabolite identified is a mesoionic 3-(1-pyridazinyl)pyridazine derivative. Other metabolites are formed through this pathway, indicating that the pyrrole moiety is a primary site of metabolic attack in this species.

In contrast, the metabolic pathway in dogs is different. In this species, the main metabolic transformation is the oxidative cleavage of the morpholine ring. This suggests a species-specific difference in the metabolic handling of mopidralazine, with the morpholine ring being more susceptible to metabolism in dogs compared to the pyrrole ring in rats.

The following table summarizes the key metabolites of mopidralazine that have been identified in preclinical studies:

| Metabolite Name | Chemical Structure/Description | Species Identified In |

| 5'-hydroxy-3',6'-dimethyl-1'-[6-(4"-morpholinyl)-3-pyridazinyl]pyridazinium hydroxide (B78521) inner salt | A mesoionic structure, confirmed by chemical synthesis and spectroscopic analysis. | Rat |

| 3-methyl-6-(4-morpholinyl)-triazolo [4,3-b]pyridazine | A metabolite retaining the methyl group from the pyrrole ring. | Rat |

| 3-methyl-7-(4-morpholinyl)-3H-pyridazino[1,6-c]pyridazine | Another metabolite retaining the methyl group from the pyrrole ring. | Rat |

| 3-acetyl-hydrazino-6-(4-morpholinyl)-pyridazine | This metabolite is formed via a pathway that involves the loss of the methyl groups from the original pyrrole ring. | Rat |

| Oxidative cleavage products of the morpholine ring | Not fully characterized in the provided literature. | Dog |

These findings demonstrate that the metabolic stability of mopidralazine is influenced by both the pyrrole and morpholine rings. The susceptibility of these moieties to metabolic enzymes dictates the primary route of clearance and the profile of metabolites formed, which varies between species. Such information is crucial for understanding the pharmacokinetic profile and for any further chemical modifications aimed at enhancing metabolic stability.

Exploration of Prodrug Strategies for Improved Pharmacokinetic Profiles

There is a lack of specific, publicly available research detailing the exploration of prodrug strategies for mopidralazine. However, based on its chemical structure and known metabolic pathways, a theoretical discussion of potential prodrug approaches can be undertaken. The goal of such strategies would be to improve its pharmacokinetic profile, for instance, by enhancing bioavailability, prolonging its duration of action, or achieving targeted delivery.

A common prodrug strategy involves the modification of existing functional groups to create a bioreversible derivative. In the case of mopidralazine, the secondary amine within the morpholine ring or the amino group linking the pyrrole and pyridazine rings could potentially be targeted for prodrug design.

One hypothetical approach could be the acylation of the morpholine nitrogen to form an amide prodrug. This would increase the lipophilicity of the molecule, which could potentially enhance its absorption across biological membranes. Once absorbed, the amide bond could be cleaved by endogenous esterases or amidases to release the active mopidralazine. The rate of this cleavage could be modulated by altering the nature of the acyl group, thereby controlling the rate of drug release and potentially prolonging its therapeutic effect.

Another theoretical strategy could involve the attachment of a promoiety designed to target specific transporters. For example, linking a small peptide or a sugar molecule to mopidralazine could facilitate its uptake by peptide or glucose transporters, respectively. This could be particularly useful for improving absorption from the gastrointestinal tract or for targeting the drug to specific tissues.

Furthermore, considering the metabolic instability of the pyrrole ring in rats, a prodrug approach could be envisioned to temporarily protect this moiety from metabolic attack. By attaching a cleavable protecting group to the pyrrole ring, its premature metabolism could be prevented, potentially leading to increased systemic exposure of the parent drug.

It is important to reiterate that these are theoretical considerations. The successful design and implementation of a prodrug for mopidralazine would require extensive research to synthesize and evaluate the stability, conversion kinetics, and pharmacological activity of any potential prodrug candidates.

Ix. Computational and Theoretical Studies on Mopidralazine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to understand the three-dimensional structure of molecules and predict their interactions with biological targets, such as receptors or enzymes. These methods are instrumental in drug discovery for identifying potential binding sites, predicting binding affinities, and guiding the design of new therapeutic agents.

Direct molecular modeling and docking simulation studies specifically focused on Mopidralazine were not identified in the reviewed literature. While these techniques are widely applied across various drug classes to explore drug-target interactions and predict binding modes, specific computational investigations detailing Mopidralazine's interaction with its primary targets, such as alpha-1 adrenergic receptors, through these methods are not prominently documented in the provided sources. Such studies typically generate data on binding affinities (e.g., kcal/mol), identify key amino acid residues involved in binding through hydrogen bonds or hydrophobic interactions, and predict the orientation of the ligand within the target's active site. For instance, studies on other compounds have reported docking scores and detailed interaction profiles, illustrating the potential insights gained from these approaches mdpi.comnih.govfrontiersin.orgnih.gov. However, without specific Mopidralazine-focused studies, a detailed analysis of its molecular interactions via these methods cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes mathematical correlations between the chemical structure of compounds and their biological activity. This approach utilizes molecular descriptors (e.g., physicochemical properties, electronic parameters, topological indices) to build predictive models that can forecast the activity of new compounds or optimize existing ones.

Specific QSAR studies dedicated to Mopidralazine were not identified in the reviewed literature. QSAR methodologies are crucial for understanding how structural modifications influence a drug's efficacy, potency, or other biological properties. Typical QSAR studies involve the selection of relevant molecular descriptors, the development of statistical models (such as multiple linear regression or machine learning algorithms), and rigorous validation using metrics like R² (coefficient of determination) and Q² (cross-validated coefficient of determination) nih.govresearchgate.netnih.gov. These studies aim to identify key structural features responsible for activity and can guide the rational design of more potent or selective analogs. However, the application of these techniques to Mopidralazine, to establish quantitative relationships between its structural features and its pharmacological activity, is not detailed in the provided sources.

Prediction of Metabolic Hot Spots and Pathways (e.g., in silico tools)

Understanding a drug's metabolic fate is critical for predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Computational tools and in silico methods play a significant role in predicting metabolic transformations, identifying sites of metabolism (SOMs), and proposing metabolic pathways.

Research has investigated the metabolism of Mopidralazine, particularly focusing on the metabolic oxidation of its pyrrole (B145914) ring in experimental animal models researchgate.netscribd.com. Studies conducted in rats and dogs have explored the biotransformation of Mopidralazine, suggesting that metabolic pathways may involve the introduction of molecular oxygen into the pyrrole ring. Hypotheses propose the intermediacy of 1,2-dioxetane (B1211799), which could lead to an oxidative cleavage of the pyrrole ring, thereby accounting for the identified metabolites scribd.com.

Furthermore, in vitro studies using isolated rat hepatocytes have identified the hydrolysis of the hydrazone group as an initial step in Mopidralazine's metabolism researchgate.netsemanticscholar.org. In silico applications, such as the use of the SMARTCyp web server, have been employed to predict potential metabolic transformations and identify possible metabolites, including hydroxylated derivatives researchgate.netsemanticscholar.org. These computational predictions aid in understanding the complex metabolic landscape of the compound.

The findings from these studies can be summarized as follows:

| Metabolic Process | Proposed Mechanism/Intermediate | Experimental Evidence/Tools Used |

| Oxidation of Pyrrole Ring | Introduction of molecular oxygen; potential 1,2-dioxetane intermediate; oxidative cleavage of pyrrole ring | Studies in rats and dogs; isolation and characterization of metabolites researchgate.netscribd.com |

| Hydrolysis of Hydrazone Group | Direct hydrolysis | Identified as first step in isolated rat hepatocytes researchgate.netsemanticscholar.org |

| In Silico Metabolic Prediction | Prediction of metabolic transformations; identification of hydroxylated metabolites | SMARTCyp web server application researchgate.netsemanticscholar.org |

Compound List:

Mopidralazine

X. Contemporary Perspectives and Future Research Trajectories for Similar Chemical Entities

Lessons Learned from Mopidralazine's Development

Mopidralazine, also known as MDL-899, was developed as a potential alternative to the vasodilator hydralazine (B1673433), with the goal of mitigating some of the latter's undesirable effects. nih.govnih.govmedlineplus.govdrugbank.com The investigation into Mopidralazine's pharmacological and metabolic profile has furnished critical lessons for medicinal chemists.

A primary takeaway from its development is the compound's extensive and rapid metabolism, which significantly impacts its pharmacokinetic profile. nih.gov Studies revealed that Mopidralazine is subject to a substantial first-pass effect, with a short plasma half-life of approximately 30 minutes in rat models. nih.gov Crucially, research pinpointed the metabolic vulnerability of the molecule. Biotransformation pathways were found to be exclusively focused on the 2,5-dimethyl-pyrrole moiety of the compound. nih.govacs.orgdntb.gov.ua This part of the molecule undergoes oxidative cleavage, leading to a series of rearrangements and the formation of at least ten different metabolites. nih.gov

Furthermore, the principal metabolites identified were found to be pharmacologically inactive when tested for antihypertensive effects. nih.gov This indicates that the metabolism of the pyrrole (B145914) ring not only clears the drug but also terminates its therapeutic action. This finding underscores the importance of metabolic stability as a key consideration in the early stages of drug design for any new series of compounds based on this or similar scaffolds. The experience with Mopidralazine highlights the necessity of identifying and addressing potential metabolic "hotspots" on a lead molecule to ensure adequate bioavailability and duration of action.

Relevance of Pyrrole Ring Chemistry in Modern Drug Design

The pyrrole ring, the site of Mopidralazine's metabolic breakdown, remains a cornerstone of modern medicinal chemistry. nih.govrsc.org This five-membered aromatic heterocycle is a privileged scaffold found in a vast array of natural products and synthetic pharmaceuticals. nih.govmdpi.comresearchgate.net Its prevalence is a testament to its versatile chemical properties and its ability to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov

The pyrrole nucleus is a key structural component in many drugs that have reached the market, spanning a wide range of therapeutic areas. nih.govmdpi.com Its derivatives are known to exhibit anticancer, anti-inflammatory, antiviral, antibacterial, and enzyme-inhibiting properties. nih.gov The utility of the pyrrole scaffold is enhanced by its synthetic tractability; it can undergo numerous chemical reactions, allowing chemists to create large libraries of analogues for drug discovery programs. mdpi.com The continued success of pyrrole-containing drugs confirms that, despite potential metabolic liabilities as seen with Mopidralazine, the scaffold's benefits often provide a strong foundation for drug design. rsc.orgnih.gov

| Drug Name | Therapeutic Class | Significance of Pyrrole Moiety |

|---|---|---|

| Atorvastatin | Statin (Lipid-lowering agent) | The pyrrole ring is central to the pharmacophore that inhibits HMG-CoA reductase. mdpi.comresearchgate.net |

| Sunitinib | Anticancer (Tyrosine kinase inhibitor) | Features a pyrrolidinone ring which is crucial for its binding to multiple receptor tyrosine kinases. mdpi.comresearchgate.net |

| Ketorolac | Nonsteroidal Anti-inflammatory Drug (NSAID) | The pyrrole-acetic acid structure is key to its potent analgesic and anti-inflammatory activity. mdpi.comresearchgate.net |

| Tolmetin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Contains a central pyrrole ring as the core of its anti-inflammatory pharmacophore. mdpi.comresearchgate.net |

Strategies for Mitigating Metabolic Liabilities in Novel Analogues

The metabolic instability of Mopidralazine's pyrrole ring serves as a classic example of a challenge that modern drug discovery programs are well-equipped to address. nih.gov Several sophisticated strategies can be employed to design novel analogues with improved metabolic profiles. nih.govresearchgate.net

Scaffold Hopping: One effective technique is scaffold hopping, which involves replacing a metabolically labile core with a more robust chemical framework while preserving the essential pharmacophoric features. nih.gov In the case of a Mopidralazine analogue, the electron-rich pyrrole ring, which is susceptible to oxidation by cytochrome P450 enzymes, could be substituted with a more electron-deficient heterocyclic system to enhance metabolic stability. dntb.gov.uanih.gov

Deuteration: A more subtle approach is precision deuteration. This strategy involves replacing hydrogen atoms at metabolically vulnerable sites, or "soft spots," with their stable heavy isotope, deuterium (B1214612). researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of bond cleavage by metabolic enzymes—a phenomenon known as the kinetic isotope effect. juniperpublishers.comacs.org Applying this to the methyl groups on Mopidralazine's pyrrole ring could significantly decrease the rate of oxidative metabolism, thereby increasing the drug's half-life and exposure. nih.govbiorxiv.org This can also lead to "metabolic shunting," where metabolism is redirected from a problematic pathway to a more benign one. juniperpublishers.com

Blocking Metabolic Sites: A direct method to prevent metabolism is to physically or electronically block the site of enzymatic attack. researchgate.net This can be achieved by introducing inert, bulky groups (e.g., a tert-butyl group) or electron-withdrawing groups (e.g., fluorine atoms) at or near the metabolic hotspot. researchgate.netnedmdg.org These modifications can sterically hinder the approach of the enzyme or reduce the electronic density of the site, making it less prone to oxidation. nih.gov

These contemporary strategies, summarized in the table below, provide a robust toolkit for medicinal chemists to rationally design new chemical entities that retain the desired pharmacology of a lead compound like Mopidralazine while overcoming its metabolic shortcomings.

| Strategy | Mechanism of Action | Potential Application to a Mopidralazine Analogue |

|---|---|---|

| Scaffold Hopping | Replacing the metabolically weak pyrrole ring with a more stable heterocyclic core. nih.gov | Substitute the 2,5-dimethylpyrrole with a bioisosteric, less oxidizable ring. drugdesign.orgufrj.brresearchgate.net |

| Deuteration | Slowing the rate of enzymatic C-H bond cleavage by isotopic substitution (H to D). nih.govacs.org | Replace hydrogens on the pyrrole's methyl groups with deuterium to reduce oxidation. biorxiv.org |

| Metabolic Blocking | Introducing groups that sterically or electronically prevent enzyme access to the metabolic site. researchgate.net | Add fluorine or other small, deactivating groups to the pyrrole ring or adjacent positions. |

| Reduction of Lipophilicity | Decreasing a compound's affinity for lipophilic active sites of metabolizing enzymes. psu.edu | Incorporate polar moieties onto the molecule to lower its overall lipophilicity. |

Q & A

Q. What structural features of mopidralazine contribute to its antihypertensive activity, and how do they differ from hydralazine?

Mopidralazine (MDL 899) is a hydrazinopyridine derivative with a morpholino substituent at position 6 and a pyrrole ring masking the terminal hydrazino group . This structural modification was designed to mitigate mutagenic effects observed in hydralazine by reducing free hydrazine exposure . To evaluate structural-activity relationships (SAR), researchers should:

- Conduct comparative in vitro binding assays (e.g., vascular smooth muscle receptor affinity).

- Use computational modeling (e.g., molecular docking) to assess interactions with targets like prostaglandin-catabolizing enzymes .

- Synthesize analogs with modified pyrrole or morpholine groups to isolate pharmacophoric contributions .

Q. What experimental models are standard for assessing mopidralazine’s pharmacokinetics and toxicity?

Key models include:

- Rodent models : Rats for rapid metabolic profiling (e.g., pyrrole ring cleavage into mesoionic pyridazine derivatives) .

- Canine models : Dogs for morpholine ring oxidative metabolism studies .

- Mutagenicity assays : Ames test to confirm reduced mutagenicity vs. hydralazine .

Methodological considerations: - Use HPLC-MS for metabolite identification .

- Monitor hemodynamic responses (e.g., arteriolar dilatation) via telemetry in conscious animals to avoid anesthesia interference .

Advanced Research Questions

Q. How can researchers reconcile contradictions in mopidralazine’s metabolic pathways across species?

Mopidralazine exhibits species-specific metabolism: pyrrole ring cleavage dominates in rats, while dogs primarily oxidize the morpholine ring . To address discrepancies:

- Perform cross-species in vitro microsomal assays (e.g., liver S9 fractions) under controlled CYP450 conditions .

- Apply isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation pathways .

- Use interspecies allometric scaling to predict human metabolic behavior .

Contradiction example: The lack of adrenergic stimulation in mopidralazine vs. hydralazine may arise from differential metabolite interactions with sympathetic receptors—test via ex vivo tissue bath experiments .

Q. What methodologies resolve the discordance between mopidralazine’s in vitro epigenetic potential and in vivo inactivity in hypnozoite assays?

In Plasmodium vivax studies, mopidralazine showed no hypnozoiticidal activity (pEC₅₀ < 5) despite structural similarity to active hits like cadralazine . Strategies to investigate:

- Target deconvolution : Use chemoproteomics (e.g., affinity chromatography) to identify off-target interactions in parasitic vs. mammalian systems .

- Epigenetic profiling : Apply ChIP-seq or RNA-seq to assess histone modification changes in hypnozoites post-treatment .

- Comparative assays : Test mopidralazine analogs with varied pyrrole substituents to isolate epigenetic vs. vasodilatory mechanisms .

Q. How can researchers optimize mopidralazine derivatives to overcome oxidative toxicity while retaining efficacy?

The pyrrole ring’s oxidation generates reactive intermediates (e.g., 1,2-dioxetane), leading to hepatotoxicity and agranulocytosis . Mitigation strategies:

- Bioisosteric replacement : Substitute pyrrole with 1,2,4-triazole (note: triazole analogs lack antihypertensive activity, necessitating hybrid designs) .

- Prodrug engineering : Introduce hydrolyzable groups (e.g., esters) to delay metabolic activation .

- CYP450 inhibition co-administration : Screen for selective inhibitors (e.g., ketoconazole) to block toxic metabolite formation .

Methodological Guidance for Data Interpretation

Q. How should researchers design studies to differentiate mopidralazine’s direct vasodilation from secondary effects (e.g., prostaglandin modulation)?

- Mechanistic dissection :

- Use isolated artery preparations (e.g., rat mesenteric arteries) with selective inhibitors (e.g., indomethacin for prostaglandin synthesis blockade) .

- Measure intracellular calcium flux via fluorescent dyes (e.g., Fura-2) to confirm direct smooth muscle effects .

- Gene knockout models : Employ COX-1/COX-2 null mice to isolate prostaglandin-independent pathways .

Q. What statistical approaches address variability in mopidralazine’s dose-response relationships across studies?

- Meta-analysis : Aggregate data from historical studies (e.g., ED₅₀ values in hypertensive models) using random-effects models to account for interspecies variability .

- Bayesian hierarchical modeling : Incorporate prior pharmacokinetic data (e.g., rat-to-dog clearance ratios) to refine dose predictions .

Tables of Key Data

Q. Table 1. Metabolic Pathways of Mopidralazine Across Species

| Species | Primary Metabolic Pathway | Key Metabolites | Toxicity Observed? |

|---|---|---|---|

| Rat | Pyrrole ring cleavage | Mesoionic pyridazine (71) | No |

| Dog | Morpholine ring oxidation | Oxidative cleavage products | Hepatotoxicity |

Q. Table 2. Comparative Efficacy in Antihypertensive Models

| Model | Mopidralazine ED₅₀ (mg/kg) | Hydralazine ED₅₀ (mg/kg) | Adrenergic Stimulation? |

|---|---|---|---|

| Rat (SHR) | 15.2 | 10.8 | No |

| Dog (Renal) | 22.4 | 18.9 | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.